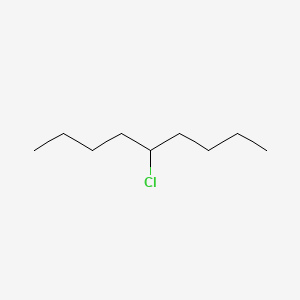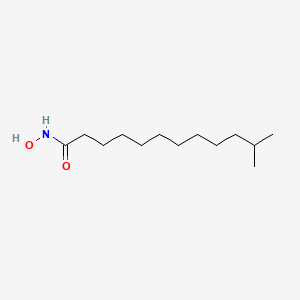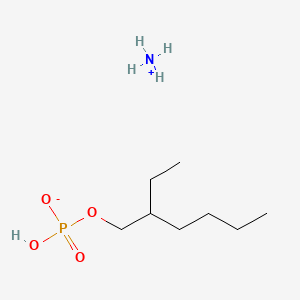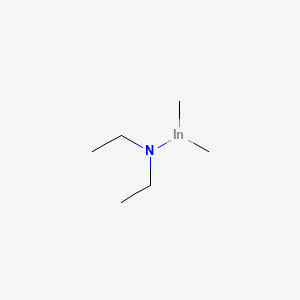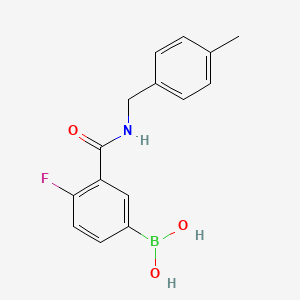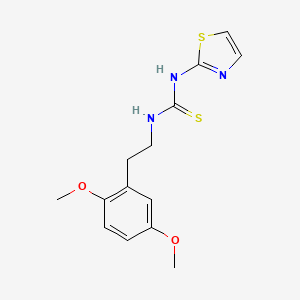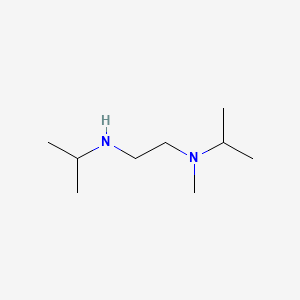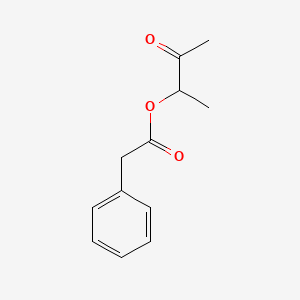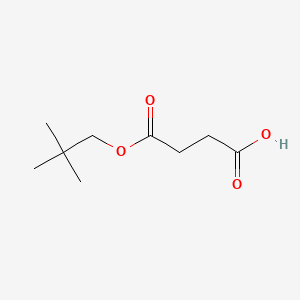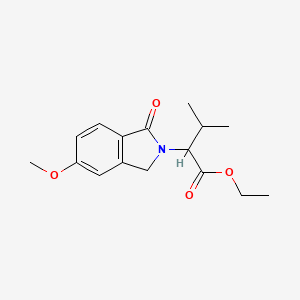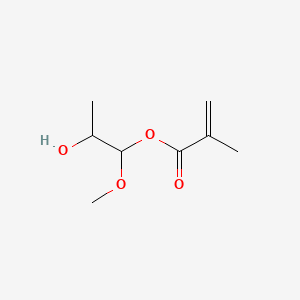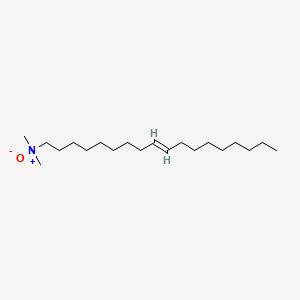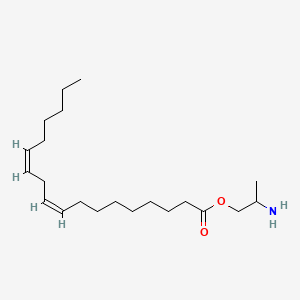
2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound characterized by its unique structure, which includes an amino group attached to a propyl chain and a long-chain fatty acid with two cis double bonds at the 9th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with 2-aminopropanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and stringent control of reaction conditions is essential to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated fatty acid derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: N-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
2-Aminopropyl (9Z)-octadecenoate: Similar structure but with only one double bond.
2-Aminopropyl (6Z,9Z,12Z)-octadecatrienoate: Contains three double bonds, leading to different chemical properties.
Uniqueness: 2-Aminopropyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two cis double bonds at specific positions allows for unique interactions with biological membranes and other molecules.
Properties
CAS No. |
71685-98-8 |
|---|---|
Molecular Formula |
C21H39NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-aminopropyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h7-8,10-11,20H,3-6,9,12-19,22H2,1-2H3/b8-7-,11-10- |
InChI Key |
TZKLETZQFBNKFN-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(C)N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


